(3E)-3-{[(5-chloro-2,4-dimethoxyphenyl)amino]methylene}-1-(4-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide
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Description
(3E)-3-{[(5-chloro-2,4-dimethoxyphenyl)amino]methylene}-1-(4-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide is a useful research compound. Its molecular formula is C25H23ClN2O5S and its molecular weight is 498.98. The purity is usually 95%.
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Scientific Research Applications
Chemical Synthesis and Reactivity
Research has been conducted on the synthesis and reactivity of benzothiazine derivatives, which share structural similarities with the compound of interest. For example, studies on 1H-2.1.3-Benzothiadiazin-2.2-dioxide derivatives have explored their formation through reactions involving sulfamide and alkyl halides, leading to various mono- and dialkyl derivatives as well as 1.3-bridged derivatives under specific conditions (Knollmüller, 1971). These reactions highlight the compound's capacity for structural modification and the potential for creating diverse derivatives with varied properties.
Potential Applications in Material Science
The structural components of the compound, such as the 3,4-dimethoxybenzyl moiety, have been investigated for their utility in material science, specifically as protecting groups in synthetic chemistry. This utility is demonstrated in the synthesis of thiazetidine derivatives, where the 3,4-dimethoxybenzyl group serves as an effective N-protecting group, easily removed under certain conditions, indicating its potential for use in the synthesis of complex molecules (Grunder-Klotz & Ehrhardt, 1991).
Structural and Mechanistic Studies
Further research has delved into the structural peculiarities and mechanistic pathways of multicomponent syntheses involving benzothiazine derivatives. For instance, the synthesis of new 2-amino-4H-pyrans from 1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide demonstrates complex reactions that can lead to a variety of products, including stable salts and pyrans, through three-component interactions (Lega et al., 2016). These findings are significant for understanding the reactivity and potential applications of benzothiazine derivatives in organic synthesis.
Properties
IUPAC Name |
(3E)-3-[(5-chloro-2,4-dimethoxyanilino)methylidene]-1-[(4-methylphenyl)methyl]-2,2-dioxo-2λ6,1-benzothiazin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23ClN2O5S/c1-16-8-10-17(11-9-16)15-28-21-7-5-4-6-18(21)25(29)24(34(28,30)31)14-27-20-12-19(26)22(32-2)13-23(20)33-3/h4-14,27H,15H2,1-3H3/b24-14+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOTMHEGQJLGLPS-ZVHZXABRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C3=CC=CC=C3C(=O)C(=CNC4=CC(=C(C=C4OC)OC)Cl)S2(=O)=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)CN2C3=CC=CC=C3C(=O)/C(=C\NC4=CC(=C(C=C4OC)OC)Cl)/S2(=O)=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23ClN2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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